(S)-2-(ethylamino)-2-phenylethanol
Overview
Description
(S)-2-(ethylamino)-2-phenylethanol, also known as ephedrine, is a natural alkaloid found in plants of the Ephedra genus. It is a sympathomimetic drug that stimulates the central nervous system and has been used for centuries in traditional Chinese medicine to treat respiratory ailments such as asthma, bronchitis, and nasal congestion. Ephedrine is also used as a performance-enhancing drug and as a weight loss supplement due to its ability to suppress appetite and increase metabolism. In
Scientific Research Applications
Synthesis and Characterization
A study by Hoang et al. (2017) developed a method for the synthesis of 2-(2-(dialkylamino)ethylamino)ethanols, related to (S)-2-(ethylamino)-2-phenylethanol, through the epoxide ring opening in styrene oxide. The research detailed the synthesis process and provided characterizations like FT-IR, 1H- and 13C-NMR, and HRMS-ESI, contributing significantly to the understanding of the synthesis and properties of similar compounds (Hoang et al., 2017).
Biotechnological Production
Hua and Xu (2011) reviewed the biotechnological production of 2-phenylethanol, an analog to this compound, emphasizing microbial transformation processes. This bioprocess is environmentally friendly and produces "natural" products, offering an alternative to chemical synthesis (Hua & Xu, 2011).
Extraction Techniques
Research by Zou Shuang-shuan (2014) explored the extraction process of 2-phenylethanol using ionic liquids, providing insights into factors affecting extraction efficiency. Such methodologies can be relevant for the extraction of related compounds like this compound (Zou Shuang-shuan, 2014).
Microwave Spectroscopy Applications
A study by Melandri et al. (2009) used free jet microwave absorption to study the shape of biomolecules, including 2-amino-1-phenylethanol, which is structurally similar to this compound. This research helps in understanding the conformational properties of these molecules (Melandri et al., 2009).
Bioconversion Processes
Martínez-Avila et al. (2018) reviewed bioprocesses for the production of 2-phenylethanol and its derivatives, providing insights into the development of biotechnological approaches for similar compounds like this compound (Martínez-Avila et al., 2018).
Metabolic Engineering in Microorganisms
Kim et al. (2014) reported on the metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol, demonstrating the potential for engineering microorganisms for the synthesis of related compounds (Kim et al., 2014).
Properties
IUPAC Name |
(2S)-2-(ethylamino)-2-phenylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZJJFDOOZXNRO-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](CO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651601 | |
Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1063734-78-0 | |
Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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